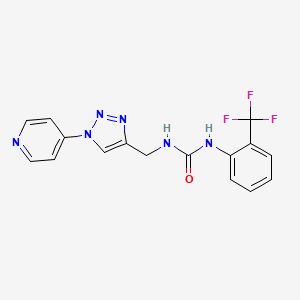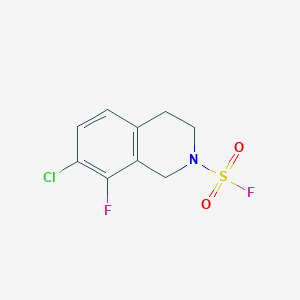
7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a chemical compound that belongs to the class of isoquinoline derivatives. It has gained significant attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride involves the inhibition of various enzymes such as HDACs, topoisomerase II, and PDEs. HDACs are enzymes involved in the regulation of gene expression by removing acetyl groups from histones. Inhibition of HDACs leads to the accumulation of acetylated histones which results in the activation of tumor suppressor genes and the inhibition of oncogenes. Topoisomerase II is an enzyme involved in DNA replication. Inhibition of topoisomerase II leads to the accumulation of DNA breaks which results in the inhibition of tumor cell growth. PDEs are enzymes involved in the regulation of cAMP and cGMP levels. Inhibition of PDEs leads to the accumulation of cAMP and cGMP which results in the inhibition of inflammatory responses.
Biochemical and physiological effects:
7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been reported to exhibit various biochemical and physiological effects. It has been reported to exhibit cytotoxic effects on various cancer cell lines such as A549, MCF-7, and HCT116. It has also been reported to exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Furthermore, it has been reported to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels which are essential for tumor growth.
実験室実験の利点と制限
7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It also exhibits a high level of selectivity towards various enzymes which makes it an attractive candidate for drug development. However, it has several limitations for lab experiments. It is relatively unstable and requires special handling and storage conditions. It also exhibits low solubility in water which makes it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the study of 7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride. One possible direction is the development of novel derivatives with improved selectivity and potency towards various enzymes. Another possible direction is the investigation of its potential applications in other fields such as neurobiology and immunology. Furthermore, the development of new synthetic methods for the preparation of 7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride and its derivatives could also be a future direction of research.
合成法
The synthesis of 7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride involves several steps. The first step involves the reaction of 2-chloro-3-formylquinoline with 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base to form 7-chloro-8-fluoro-3,4-dihydro-2H-isoquinoline-1-carbaldehyde. The second step involves the reaction of the previously obtained compound with sulfonyl chloride in the presence of a base to form 7-chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride. Finally, the sulfonyl chloride is treated with potassium fluoride to obtain 7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride.
科学的研究の応用
7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity by inhibiting the activity of histone deacetylases (HDACs) which are enzymes involved in the regulation of gene expression. It has also been reported to exhibit antitumor activity by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication. Furthermore, it has been reported to exhibit anti-inflammatory activity by inhibiting the activity of phosphodiesterases (PDEs) which are enzymes involved in the regulation of cAMP and cGMP levels.
特性
IUPAC Name |
7-chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2S/c10-8-2-1-6-3-4-13(16(12,14)15)5-7(6)9(8)11/h1-2H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMWWCQCSLPLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2F)Cl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

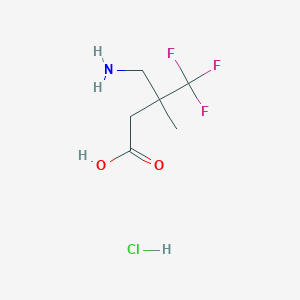
![4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2544319.png)
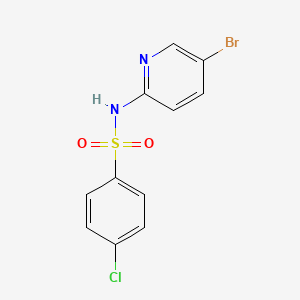
![methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2544323.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2544326.png)
![ethyl 2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2544328.png)
![N-[5-chloro-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]furan-2-carboxamide](/img/structure/B2544329.png)
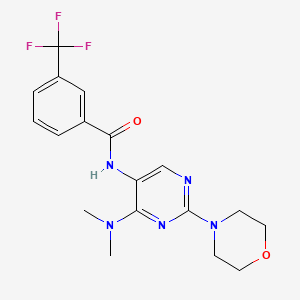
![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide](/img/structure/B2544331.png)


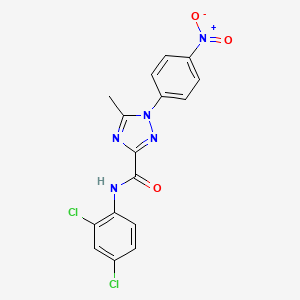
![N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2544337.png)
